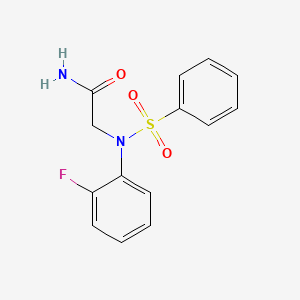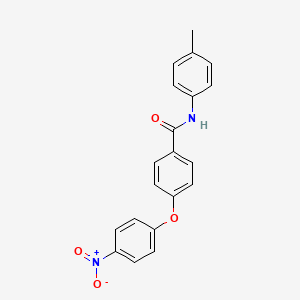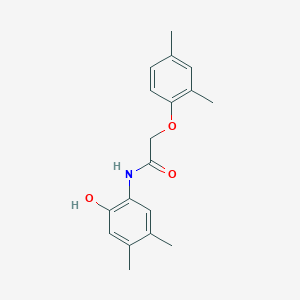
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 315.32 g/mol. In
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied for its various applications in scientific research. It has been found to have potential as a fluorescent probe for detecting protein aggregation, as well as a potential inhibitor of protein-protein interactions. N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been studied for its potential use in solar cells and as a building block for organic electronics.
Wirkmechanismus
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide may interact with proteins through a covalent bond, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have low toxicity and has not shown any significant adverse effects on cells or animals in laboratory experiments. It has been shown to have a high binding affinity for proteins, making it a potential tool for studying protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, has low toxicity, and has a high binding affinity for proteins. However, one limitation is that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide research. One direction is to further explore its potential as a fluorescent probe for detecting protein aggregation. Another direction is to investigate its potential as a building block for organic electronics. Additionally, further research is needed to fully understand N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action and its potential as a protein-protein interaction inhibitor.
Synthesemethoden
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a reaction between 2-nitrobenzaldehyde and 2-ethoxyaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields a yellow crystalline powder that can be purified through recrystallization.
Eigenschaften
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-10-6-4-8-14(16)18-17(20)12-11-13-7-3-5-9-15(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQAZRBPQLFBS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)
![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)





